

Comparative Guide to the Synthetic Validation of (Isoquinolin-8-yl)methanol

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Compound of Interest

Compound Name: (Isoquinolin-8-yl)methanol

Cat. No.: B1322876

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of **(isoquinolin-8-yl)methanol**, a key building block in the development of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction steps, and potential yields, offering researchers the necessary data to select the most suitable pathway for their specific needs.

Overview of Synthetic Strategies

Two primary synthetic strategies for obtaining **(isoquinolin-8-yl)methanol** have been evaluated:

- **Route 1: Reduction of Isoquinoline-8-carboxylic Acid.** This classic approach involves the synthesis of the corresponding carboxylic acid followed by its reduction to the primary alcohol.
- **Route 2: Functionalization of 8-Bromoisquinoline.** This route utilizes a halogenated isoquinoline precursor, which is converted to the target alcohol via an organometallic intermediate.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes. Please note that where specific experimental data for the target molecule was not available, values from analogous reactions have been used to provide a reasonable estimate.

Parameter	Route 1: Reduction of Isoquinoline-8-carboxylic Acid	Route 2: Functionalization of 8-Bromoisquinoline
Starting Material	Isoquinoline	Isoquinoline
Key Intermediate	Isoquinoline-8-carboxylic acid	8-Bromoisquinoline
Number of Steps	2	2
Overall Estimated Yield	60-70%	40-50%
Purity of Final Product	>95% (after chromatography)	>95% (after chromatography)
Reaction Time	24-48 hours	12-24 hours
Scalability	Readily scalable	Scalable with careful control of organometallic step
Key Reagents	KMnO ₄ , LiAlH ₄	Br ₂ , n-BuLi, Formaldehyde
Safety Considerations	Use of strong oxidizing and reducing agents. LiAlH ₄ is highly reactive with water.	Use of bromine requires caution. Organolithium reagents are pyrophoric.

Experimental Protocols

Route 1: Reduction of Isoquinoline-8-carboxylic Acid

Step 1: Synthesis of Isoquinoline-8-carboxylic Acid

- Oxidation: To a solution of isoquinoline (1 equiv.) in water, potassium permanganate (KMnO₄, 3 equiv.) is added portion-wise at a temperature maintained below 30°C.
- The reaction mixture is heated at reflux for 4-6 hours until the purple color of the permanganate has disappeared.

- The hot solution is filtered to remove the manganese dioxide precipitate.
- The filtrate is cooled and acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4, leading to the precipitation of isoquinoline-8-carboxylic acid.
- The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction to **(Isoquinolin-8-yl)methanol**

- Preparation: A solution of isoquinoline-8-carboxylic acid (1 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 equiv.) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon) [\[1\]\[2\]](#) [\[3\]](#).
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Work-up: The resulting solid is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford **(isoquinolin-8-yl)methanol**.

Route 2: Functionalization of 8-Bromoisoquinoline

Step 1: Synthesis of 8-Bromoisoquinoline

- Bromination: To a solution of isoquinoline (1 equiv.) in concentrated sulfuric acid at 0°C, N-bromosuccinimide (NBS, 1.1 equiv.) is added portion-wise, maintaining the temperature below 5°C.
- The reaction mixture is stirred at this temperature for 2-3 hours.
- The mixture is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

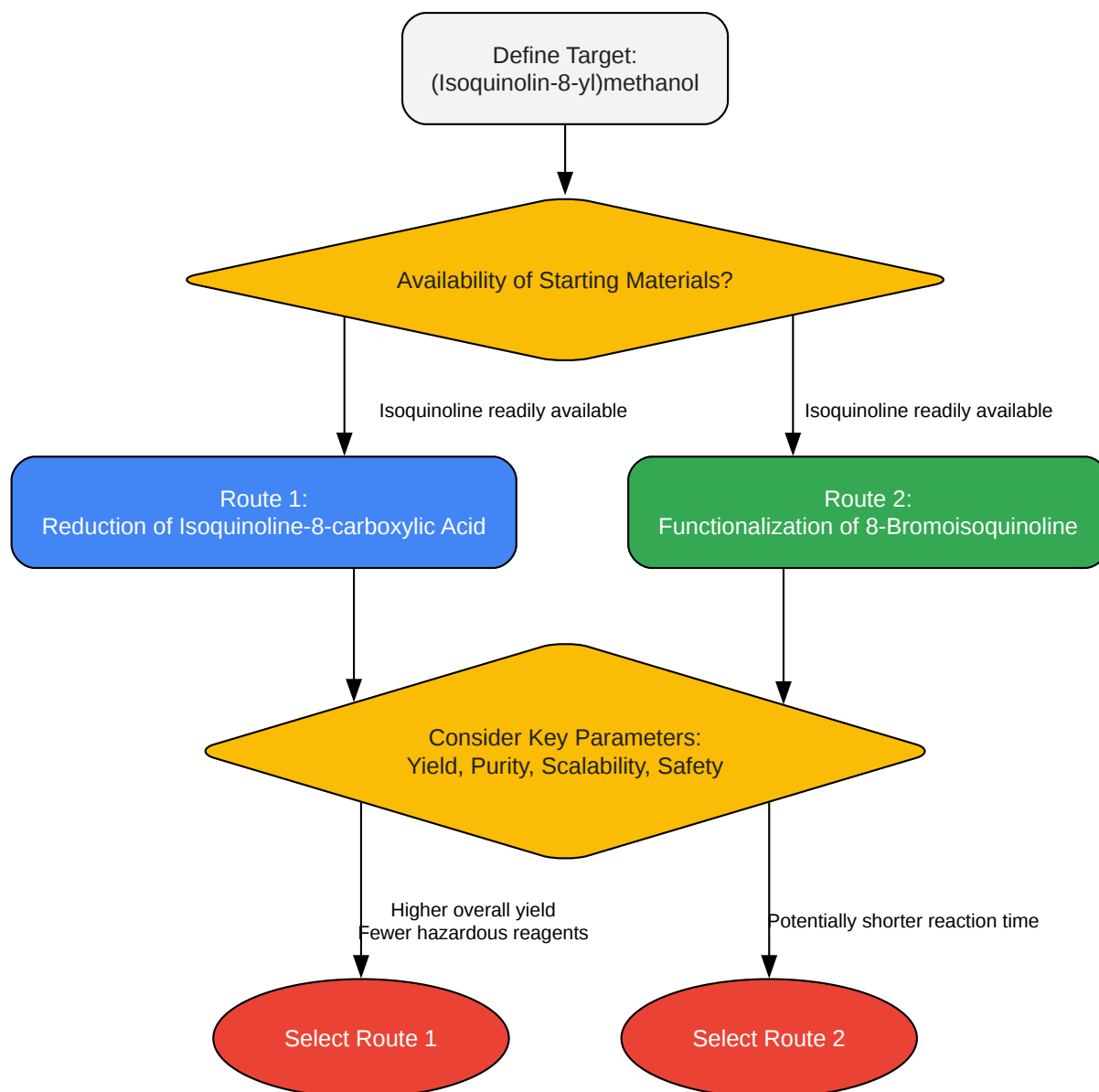
- The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield 8-bromoisoquinoline[4][5] (4, 5, --INVALID-LINK--).

Step 2: Synthesis of (Isoquinolin-8-yl)methanol

- Lithiation: To a solution of 8-bromoisoquinoline (1 equiv.) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (n-BuLi, 1.1 equiv.) is added dropwise. The mixture is stirred at this temperature for 1 hour.
- Formylation: Dry formaldehyde gas (generated by heating paraformaldehyde) is bubbled through the solution, or a solution of anhydrous formaldehyde in THF is added. The reaction is stirred at -78°C for 2-3 hours and then allowed to warm to room temperature overnight.
- Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- Work-up: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel to give (isoquinolin-8-yl)methanol6.

Visualizations

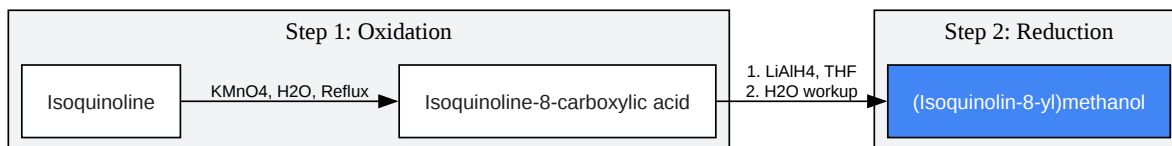
Logical Workflow for Synthetic Route Selection



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Caption: A decision-making workflow for selecting a synthetic route to **(isoquinolin-8-yl)methanol**.

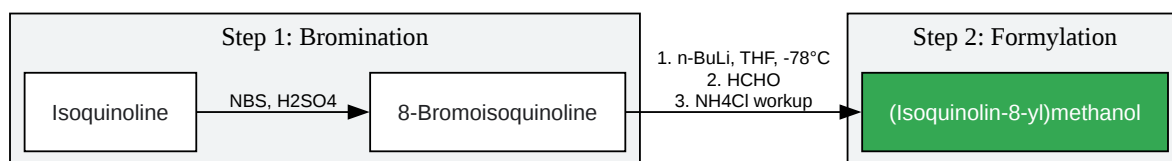
Synthetic Pathway: Route 1



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Caption: Synthetic pathway for **(isoquinolin-8-yl)methanol** via reduction of the carboxylic acid.

Synthetic Pathway: Route 2



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Caption: Synthetic pathway for **(isoquinolin-8-yl)methanol** via functionalization of 8-bromoisoquinoline.

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